molecular formula C10H12O4 B1307700 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4,5-dimethyl- CAS No. 91061-82-4

1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4,5-dimethyl-

Cat. No. B1307700
CAS RN: 91061-82-4
M. Wt: 196.2 g/mol
InChI Key: CXHFKXRCTVOEJB-UHFFFAOYSA-N
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Description

The compound "1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4,5-dimethyl-" is a derivative of cyclohexadiene with two carboxylic acid groups and additional methyl substituents on the ring. This structure is a key intermediate in various organic reactions and can be modified to produce a range of different chemical products.

Synthesis Analysis

The synthesis of derivatives of 1,4-cyclohexadiene can involve various catalytic and reductive processes. For instance, the asymmetric synthesis of 1,2-diamino-4,5-dimethylcyclohexanes was achieved using zirconium-catalyzed reductive cyclization reactions, which demonstrates the versatility of cyclohexadiene derivatives in asymmetric synthesis . Additionally, organometallic derivatives such as cyclopentadienyl(1,4-dimethyl-1,4-diboracyclohexa-2,5-diene)cobalt have been synthesized, showcasing the ability to incorporate cyclohexadiene derivatives into complex organometallic frameworks .

Molecular Structure Analysis

The molecular structure of cyclohexadiene derivatives can be quite complex, as seen in the organometallic derivative cyclopentadienyl(1,4-dimethyl-1,4-diboracyclohexa-2,5-diene)cobalt. This compound forms red-orange monoclinic crystals, and its structure has been elucidated using X-ray crystallography, revealing bonding interactions between the cyclohexadiene ring and a metal atom .

Chemical Reactions Analysis

Cyclohexadiene derivatives undergo a variety of chemical reactions. For example, the bromination of 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid results in an unexpected aromatic product, 4,5-dimethylphthalic acid, due to the stability of the resulting aromatic system . This reaction is an example of how the reactivity of cyclohexadiene derivatives can lead to interesting and useful chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexadiene derivatives are influenced by their molecular structure. The presence of electron-donating groups, such as the trimethylsilyl groups in 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadienes, can enhance their reducing ability, as demonstrated in the reduction of metal chloride complexes to generate low-valent metal species . These properties are crucial for their application in catalytic reactions and the development of new materials.

Future Directions

The compound is currently used in the laboratory to study elimination reactions . Future research could explore other potential applications of this compound in various fields of chemistry.

properties

IUPAC Name

4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-5-3-7(9(11)12)8(10(13)14)4-6(5)2/h3-4H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHFKXRCTVOEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=C(C1)C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404292
Record name 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid

CAS RN

91061-82-4
Record name 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RV Ranjani, N Senthil… - … J Sci Tech, 2014 - sciresol.s3.us-east-2.amazonaws …
This work aims to identify the metabolites present in the human Intervertebral Disc (IVD). Metabolomic analysis of human IVD tissue has not been extensively done to date. Knowledge …
MA Wibowo - 2011 - dspace.uii.ac.id
Telah dilakukan penelitian tentang penentuan kandungan asam lemak dalam tempe benguk biji dan tempe benguk giling menggunakan GC-MS. Proses transesterifikasi dilakukan …
Number of citations: 0 dspace.uii.ac.id

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